4-(3-Allylthioureido)benzoic acid
Overview
Description
4-(3-Allylthioureido)benzoic acid is a chemical compound with the molecular formula C11H12N2O2S . It contains a total of 28 bonds, including 16 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic carboxylic acid, 1 urea (-thio) derivative, and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of 4-(3-Allylthioureido)benzoic acid includes a six-membered aromatic ring, a carboxylic acid group, and a urea-thio derivative . The molecule contains a total of 28 bonds, including 16 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds .Scientific Research Applications
Spectroscopic Studies and Structure Analysis
- The compound 4-(3-Benzoylthioureido)benzoic acid, a derivative closely related to 4-(3-Allylthioureido)benzoic acid, has been synthesized and characterized using various spectroscopic techniques. This compound exhibits potential for use in pharmaceuticals, as catalysts in chemical reactions, and for the extraction of toxic metals using solid supported liquid membrane systems (Aydın, Ünver, Aykaç, & Iskeleli, 2010).
Molecularly Imprinted Polymers
- Molecularly imprinted polymers synthesized using ionic liquids, where 4-Hydroxy benzoic acid (a related compound) acts as a template, are effective for removing emerging contaminants from the environment. These polymers could be applied in environmental protection to control the harmful effects of such contaminants (Das, Wankhade, & Kumar, 2021).
Thermodynamic Studies in Pharmaceuticals
- Benzoic acid, a fundamental component, serves as a model compound for drug substances in pharmaceutical research. Understanding the phase behavior of benzoic acid and its mixtures with water and organic solvents is crucial for process design in the pharmaceutical industry (Reschke, Zherikova, Verevkin, & Held, 2016).
Luminescent Properties of Derivatives
- Derivatives of benzoic acid, like 4-benzyloxy benzoic acid, have been used to study the influence of electron-releasing or withdrawing substituents on the photophysical properties of lanthanide coordination compounds. This has implications for the development of luminescent materials (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Antimicrobial Activity
- Some derivatives of benzoic acid have shown specific antimicrobial activities, suggesting their potential use as antimicrobial agents in medical and pharmaceutical applications (Drăcea, Babeş, Limban, Delcaru, Chifiriuc, & Israil, 2010).
Corrosion Inhibition
- Benzoic acid derivatives have been evaluated as corrosion inhibitors for steel in acidic media. This suggests their potential application in industrial processes to protect metals from corrosion (Okey, Obasi, Ejikeme, Ndinteh, Ramasami, Sherif, Akpan, & Ebenso, 2020).
Photovoltaic Applications
- Derivatives of benzoic acid are used in the design of organic dye-sensitized solar cells (DSSCs), indicating their role in renewable energy technologies (Ferdowsi, Saygili, Zhang, Edvinson, Kavan, Mokhtari, Zakeeruddin, Grätzel, & Hagfeldt, 2018).
Safety And Hazards
While specific safety data for 4-(3-Allylthioureido)benzoic acid is not widely available, general precautions should be taken while handling this compound. It may cause skin irritation and serious eye damage . Prolonged or repeated exposure if inhaled may cause damage to organs . It is also harmful to aquatic life .
properties
IUPAC Name |
4-(prop-2-enylcarbamothioylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-2-7-12-11(16)13-9-5-3-8(4-6-9)10(14)15/h2-6H,1,7H2,(H,14,15)(H2,12,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUVRZXGVDBGSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403250 | |
Record name | 4-(3-allylthioureido)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Allylthioureido)benzoic acid | |
CAS RN |
1142-29-6 | |
Record name | 4-(3-allylthioureido)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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